Ferric nitrate

FeN3O9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

FeN3O9

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

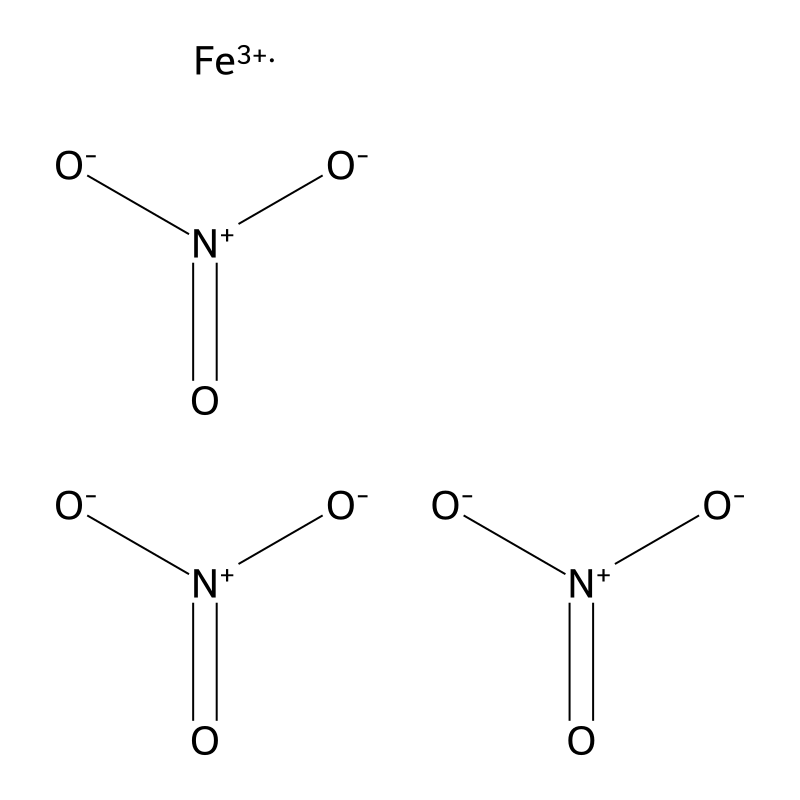

Ferric nitrate, also known as iron(III) nitrate, is a chemical compound with the formula Fe(NO₃)₃. It typically exists as a nonahydrate, Fe(NO₃)₃·9H₂O, which appears as a pale violet or yellowish solid that is highly deliquescent, meaning it readily absorbs moisture from the air. This compound is highly soluble in water, forming acidic solutions due to the hydrolysis of ferric ions (Fe³⁺) . The presence of iron in the +3 oxidation state contributes to its properties as a strong oxidizing agent, making it valuable in various

Ferric nitrate is a corrosive and oxidizing agent. It can cause skin irritation, serious eye damage, and inhalation may irritate the respiratory system.

- Safety Precautions: When handling ferric nitrate, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. Avoid contact with skin and eyes, and do not ingest.

Precursor to other iron compounds:

Ferric nitrate is a valuable precursor for the synthesis of various iron compounds due to its ease of decomposition and removal of the nitrate group. It plays a crucial role in the preparation of:

- Potassium ferrate (K2FeO4): This potent oxidizer finds applications in environmental remediation, water treatment, and disinfection .

- Iron oxides: By neutralizing ferric nitrate solutions, various iron oxide nanoparticles can be obtained, which are extensively studied for their potential applications in catalysis, magnetic materials, and biomedicine .

Catalyst in organic synthesis:

Ferric nitrate can act as a catalyst for various organic reactions. For instance:

- Clayfen: This reagent is prepared by impregnating clay minerals with ferric nitrate and exhibits oxidizing properties. Clayfen is employed in the oxidation of alcohols to aldehydes and thiols to disulfides .

- Sodium amide synthesis: Ferric nitrate serves as a catalyst in the synthesis of sodium amide (NaNH2) from a solution of sodium in ammonia .

Source of iron and nitrate ions:

Ferric nitrate can be a convenient source of both iron (Fe3+) and nitrate (NO3-) ions for various research purposes.

- Iron source in biological studies: Ferric nitrate can be used to study the role of iron in biological processes like enzyme function and iron metabolism in organisms .

- Nitrate source for microorganisms: In specific growth media, ferric nitrate can provide the necessary nitrate source for the cultivation of certain microorganisms .

- Oxidation Reactions: It can oxidize alcohols to aldehydes or ketones and facilitate oxidative coupling reactions, forming new carbon-carbon bonds .

- Decomposition: Upon heating, ferric nitrate decomposes to yield iron(III) oxide and nitrogen oxides . The reaction can be summarized as:

- Nitration: Ferric nitrate can nitrate aromatic compounds, introducing nitro groups (-NO₂), which are significant intermediates in pharmaceuticals and dyes .

Ferric nitrate has diverse applications across various fields:

- Nanomaterials Synthesis: It serves as a precursor for synthesizing iron oxide nanoparticles used in catalysis and biomedical imaging .

- Organic Synthesis: Used as a catalyst in nitration and oxidation reactions, it plays a crucial role in producing pharmaceuticals and fine chemicals .

- Etching Agent: In jewelry making and metalsmithing, ferric nitrate solutions are employed to etch silver and its alloys .

- Environmental Remediation: Its ability to oxidize pollutants makes it useful in environmental applications .

Studies have shown that ferric nitrate can interact with various substrates and catalysts. For instance, it has been used alongside transition metal catalysts to enhance the rates of organic reactions . Additionally, research indicates that ferric ions can be reduced to ferrous ions in the presence of reducing agents like sodium thiosulfate .

Ferric nitrate shares similarities with several other iron compounds but has unique properties that distinguish it:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ferrous Nitrate | Fe(NO₃)₂ | Contains iron in the +2 oxidation state; less stable than ferric nitrate. |

| Iron(III) Chloride | FeCl₃ | Strongly acidic; used in water treatment and catalysis. |

| Iron(III) Sulfate | Fe₂(SO₄)₃ | Used in wastewater treatment; less soluble than ferric nitrate. |

| Iron(II) Nitrate | Fe(NO₃)₂·xH₂O | Contains iron in the +2 oxidation state; less oxidizing than ferric nitrate. |

Ferric nitrate's unique ability to act as a strong oxidizing agent while being highly soluble makes it particularly valuable in laboratory settings for various synthetic applications .

The study of ferric nitrate has evolved significantly since its early synthesis and characterization. Historically, ferric nitrate has been prepared by treating iron metal powder with nitric acid, a method that continues to be used today with various refinements. The compound gained early recognition in chemical laboratories as a useful iron salt that could be easily manipulated and transformed into other iron compounds. Its deliquescent nature and paramagnetic properties made it an interesting subject of study in early coordination chemistry investigations. Throughout the 20th century, researchers gradually explored its potential applications beyond basic chemistry, leading to its implementation in photography, wastewater treatment, and catalysis.

In photography, ferric nitrate played a role in alternative photographic processes, particularly in the Van Dyke Brown process, which relies on the photo-reduction of ferric ions rather than silver ions. This historical application demonstrates how early photographers utilized the compound's photosensitive properties to create distinctive brown-toned images. The process, developed following J.F.W. Herschel's research around 1840, became more widely adopted by the 1890s as a variation of the kallitype process.

Significance in Modern Chemical Research

In contemporary chemical research, ferric nitrate has emerged as a compound of substantial importance across multiple scientific disciplines. Its versatility as a catalyst has made it particularly valuable in organic synthesis. Recent studies have demonstrated its effectiveness as a bifunctional catalyst for dehydration and oxidative transformations, providing more environmentally friendly alternatives to traditional methods. The compound's ability to facilitate oxidation reactions makes it indispensable in producing various organic compounds, including dyes and pharmaceuticals.

In environmental science, ferric nitrate has proven crucial for water and wastewater treatment processes. It functions effectively as a coagulant for removing suspended particles from water and plays a vital role in controlling hydrogen sulfide in wastewater systems. This application addresses critical environmental concerns related to water quality and odor control in municipal infrastructure.

Traditional Synthesis Methodologies

Traditional synthesis methodologies for ferric nitrate encompass well-established chemical approaches that have been refined over decades of industrial and laboratory practice. The most fundamental method involves the direct reaction of iron metal with nitric acid, producing ferric nitrate through oxidative dissolution [1] [3]. This classical approach follows the idealized equation: Fe + 4 HNO₃ + 7 H₂O → Fe(NO₃)₃(H₂O)₉ + NO, where iron metal powder reacts with concentrated or diluted nitric acid solutions [3] [5].

The concentrated nitric acid method represents the most widely employed traditional technique, wherein iron filings or powder are slowly added to a mixture of concentrated nitric acid and water [1] [5]. The reaction typically proceeds at temperatures ranging from 25 to 70 degrees Celsius, with reaction times of approximately one hour [1]. The process generates brown precipitates that gradually lighten in color as crystallization progresses, ultimately yielding ferric nitrate nonahydrate with typical yields of 75-90 percent [1] [5].

An alternative traditional approach utilizes diluted nitric acid solutions maintained at low temperatures, particularly below -10 degrees Celsius [13]. This method produces different hydration states of ferric nitrate, including the hexahydrate form Fe(NO₃)₃·6H₂O [13]. The extended reaction times of 2-7 days required for this method provide better control over the hydration state but significantly reduce production efficiency [13].

Iron oxide serves as another viable starting material in traditional synthesis protocols [7]. The reaction between iron oxide (Fe₂O₃) and nitric acid proceeds according to the equation: Fe₂O₃ + 6 HNO₃ → 2 Fe(NO₃)₃ + 3 H₂O [9]. This approach typically requires heating to temperatures of 50-60 degrees Celsius and yields ferric nitrate nonahydrate with recovery rates of 60-80 percent [9] [7].

| Method | Reaction Temperature (°C) | Reaction Time | Product Form | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Iron Metal + Nitric Acid (Concentrated) | 25-70 | 1 hour | Fe(NO₃)₃·9H₂O | 75-90 | Fast reaction, simple procedure |

| Iron Metal + Nitric Acid (Diluted) | Below -10 to 70 | 2-7 days | Fe(NO₃)₃·6H₂O or Fe(NO₃)₃·9H₂O | Variable | Better control of hydration state |

| Iron Oxide + Nitric Acid | 50-60 | Variable | Fe(NO₃)₃·9H₂O | 60-80 | Uses iron oxide feedstock |

| Iron Metal + Cold Nitric Acid | Below -10 | Extended | Fe(NO₃)₃·9H₂O | Variable | Produces nonahydrate form |

Advanced Preparation Approaches

Advanced preparation approaches for ferric nitrate synthesis incorporate modern techniques that enhance reaction kinetics, improve product quality, and enable precise control over particle characteristics. Microwave-assisted hydrothermal synthesis represents a significant advancement in ferric nitrate preparation, offering remarkable acceleration compared to conventional methods [27] [28]. Research demonstrates that microwave-hydrothermal approaches achieve synthesis rates 36 times faster than conventional hydrothermal methods under otherwise identical processing conditions [28].

The microwave-assisted methodology typically employs temperatures ranging from 180 to 250 degrees Celsius with reaction times reduced to 30 minutes to 2 hours [27] [15]. Large-scale microwave reactors with capacities up to 7 liters have been successfully implemented, demonstrating the scalability of this approach [27]. The technique produces well-defined, monodispersed iron oxide particles with crystallite sizes controllable within the range of 3.6 to 12.9 nanometers [15].

Solvothermal synthesis presents another advanced approach, utilizing high temperatures and pressures in non-aqueous solvents to promote controlled crystallization [17] [10]. Ferric nitrate nonahydrate serves as a low-cost iron source in ethanol-based solvothermal processes, with typical reaction conditions of 180 degrees Celsius for 16 hours under autogenous pressure [10] [17]. This method enables precise morphological control and produces materials with enhanced crystallinity compared to traditional synthesis routes [17].

Sol-gel methodology provides exceptional control over particle size distribution and morphology [16] [4]. The technique involves hydrolysis and condensation of ferric nitrate in aqueous or organic solvents, followed by controlled gelation and thermal treatment [16]. Sol-gel processes typically operate at temperatures of 60-100 degrees Celsius with reaction times ranging from 2 to 24 hours [16]. The method produces uniform particle distributions with sizes controllable between 25 and 50 nanometers through careful manipulation of processing parameters [16].

Electrochemical synthesis approaches offer room-temperature processing capabilities and precise control over oxidation states [6] [14]. These methods utilize electrochemical reactors where iron-containing solutions undergo controlled oxidation to produce ferric nitrate reagents [6]. The electrochemical approach particularly benefits industrial applications by enabling continuous production and reducing energy consumption compared to thermal methods [6].

| Technique | Temperature Range (°C) | Pressure Conditions | Reaction Time | Particle Size Control | Key Benefits |

|---|---|---|---|---|---|

| Microwave-Assisted Hydrothermal | 180-250 | Autogenous | 30 minutes - 2 hours | Excellent (3.6-12.9 nm) | 36x faster than conventional |

| Solvothermal Synthesis | 180 | Autogenous | 16 hours | Good | Controlled morphology |

| Sol-Gel Method | 60-100 | Atmospheric | 2-24 hours | Good (25-50 nm) | Uniform particle distribution |

| Electrochemical Synthesis | Room Temperature | Atmospheric | Variable | Limited | Room temperature operation |

| Hydrothermal Process | 130-250 | Elevated | 10 minutes - 6 hours | Good | Crystalline products |

Green Synthesis Protocols

Green synthesis protocols for ferric nitrate emphasize environmental sustainability, reduced energy consumption, and minimization of hazardous waste generation. Ultrasonic synthesis represents a prominent green approach that utilizes acoustic cavitation to enhance reaction kinetics while operating under mild conditions [29] [32]. The ultrasonic method typically requires processing times of only 3 to 20 minutes, significantly reducing energy consumption compared to conventional thermal methods [29].

The ultrasonic approach employs aqueous solutions of ferric nitrate and appropriate precipitating agents under controlled pH conditions ranging from 3 to 5 [29]. Research demonstrates that 10-minute sonication procedures can produce ferric nitrate-derived materials with specific surface areas exceeding 1000 square meters per gram [29]. The technique generates interconnected spherical nanoparticles with uniform microstructures and narrow micropore distributions below 10 angstroms [29].

Microwave-assisted wet chemistry protocols provide another environmentally benign synthesis route with minimal solvent requirements [31] [28]. These methods utilize melamine and ferric nitrate as precursors in green, facile microwave-assisted processes [31]. Processing times are reduced to as little as 3 minutes while maintaining excellent control over product morphology and crystallinity [28].

Aqueous sol-gel approaches eliminate organic solvents entirely, relying solely on water-based systems for ferric nitrate synthesis [16] [24]. The method employs ferric nitrate and sodium bicarbonate as precursors in purely aqueous media [16]. Precipitation occurs through controlled pH adjustment using environmentally benign bases, followed by washing with distilled water to remove ionic impurities [24]. The process operates at moderate temperatures below 100 degrees Celsius and produces high-purity ferric nitrate with minimal environmental impact [16].

Mechanochemical synthesis represents an emerging green approach that eliminates solvent requirements entirely [30]. This method utilizes mechanical force through ball milling to drive chemical transformations under ambient conditions [30]. Ferric nitrate serves as both a reactant and catalyst in mechanochemical processes, enabling selective synthesis with high functional group tolerance [30]. Processing times typically range from 30 to 60 minutes, and the method operates under solvent-free conditions with minimal energy input [30].

| Green Approach | Energy Requirements | Solvent Usage | Processing Time | Environmental Impact | Product Quality |

|---|---|---|---|---|---|

| Ultrasonic Synthesis | Low (Ultrasonic) | Aqueous | 3-20 minutes | Low | High purity |

| Microwave-Assisted Wet Chemistry | Moderate (Microwave) | Minimal | 3 minutes | Low | Controlled morphology |

| Aqueous Sol-Gel | Low | Water-based | Hours | Very Low | Uniform |

| Ambient Temperature Precipitation | Very Low | Water only | Variable | Minimal | Variable |

| Mechanochemical Synthesis | Mechanical Energy | Solvent-free | 60 minutes | Minimal | High selectivity |

Industrial-Scale Production Strategies

Industrial-scale production strategies for ferric nitrate encompass comprehensive process engineering approaches designed to achieve high throughput, consistent quality, and economic viability. Large-scale manufacturing typically employs continuous or semi-batch reactor systems with volumes ranging from 5 to 1000 liters [11] [37]. The industrial process fundamentally relies on the controlled reaction between iron metal feedstock and nitric acid solutions under carefully monitored conditions [37] [39].

The standard industrial methodology involves dissolving iron metal in nitric acid solutions with specific gravities of approximately 1.3, maintained through controlled dilution with water [37]. Operating temperatures are maintained between 25 and 70 degrees Celsius to ensure optimal reaction rates while preventing excessive heat generation [37] [11]. Residence times typically range from 1 to 4 hours, depending on reactor design and desired conversion efficiency [11].

Critical process control parameters include heat removal capacity to manage the exothermic nature of the iron-nitric acid reaction [11]. Industrial reactors incorporate sophisticated cooling systems and temperature monitoring to maintain isothermal conditions [39]. The iron feedstock typically consists of high-purity metal powder or chips with controlled particle size distributions to ensure uniform reaction kinetics [37] [11].

Nitric acid concentration represents another crucial parameter, typically maintained between 40 and 68 percent to optimize reaction stoichiometry while minimizing corrosion issues [11] [37]. Production rates in industrial facilities commonly range from 0.1 to 10 kilograms per hour, depending on reactor scale and process configuration [11]. Quality specifications vary from technical grade to analytical reagent grade, with corresponding adjustments in purification requirements [11].

The industrial process incorporates advanced safety considerations due to the generation of nitrogen oxides as reaction byproducts [37] [39]. Specialized gas handling systems capture and process these emissions, often converting them back to nitric acid for recycling [39]. Process optimization focuses on maximizing iron utilization while minimizing waste generation and environmental impact [37].

Recent innovations in industrial ferric nitrate production include the development of processes that utilize copper raffinate solutions as iron sources [6]. This approach provides environmental benefits by recycling industrial waste streams while producing high-quality ferric nitrate reagents [6]. The method incorporates electrochemical oxidation steps to convert iron(II) to iron(III) species before nitrate complex formation [6].

| Parameter | Typical Range | Critical Control Factor |

|---|---|---|

| Reactor Volume | 5-1000 L | Heat removal capacity |

| Operating Temperature | 25-70°C | Reaction control |

| Pressure Range | Atmospheric to 5 bar | Safety considerations |

| Residence Time | 1-4 hours | Complete conversion |

| Iron Source | Iron metal powder/chips | Purity and particle size |

| Nitric Acid Concentration | 40-68% HNO₃ | Stoichiometry control |

| Production Rate | 0.1-10 kg/h | Reactor design |

| Quality Grade | Technical to ACS grade | Purification efficiency |

Purification and Quality Control Methodologies

Purification and quality control methodologies for ferric nitrate encompass comprehensive analytical and separation techniques designed to achieve specified purity levels and ensure consistent product quality. Recrystallization represents the most widely employed purification method, utilizing the differential solubility of ferric nitrate and its impurities in various solvent systems [23] [33].

Aqueous recrystallization procedures typically achieve purity levels of 90 to 95 percent through controlled dissolution and crystallization cycles [23]. The process involves dissolving crude ferric nitrate in minimal amounts of distilled water, followed by filtration to remove insoluble impurities [33]. Controlled cooling promotes selective crystallization of high-purity ferric nitrate while retaining impurities in the mother liquor [23]. However, recovery yields are typically limited to 29-70 percent due to product losses during multiple crystallization steps [23].

Recrystallization from concentrated nitric acid solutions provides superior purification efficiency, achieving purity levels of 95 to 99.5 percent with recovery yields approaching 90 percent [23]. This method utilizes a 10:1 mixture of concentrated nitric acid and water as the crystallization medium [23]. The enhanced solubility characteristics in this medium enable more efficient separation of metallic impurities, particularly manganese and chromium [23]. Crystallization temperatures are maintained at 15 degrees Celsius or below to optimize recovery while maintaining high purity [23].

Spectroscopic analysis methods provide comprehensive quality control capabilities for ferric nitrate characterization [22] [35]. Fourier transform infrared spectroscopy enables identification of functional groups and detection of organic impurities [24]. X-ray diffraction analysis confirms crystalline structure and phase purity [24]. Ultraviolet-visible spectroscopy facilitates quantitative determination of iron content and oxidation state verification [35].

Thermal analysis techniques, including thermogravimetric analysis and differential thermal analysis, provide detailed information about thermal stability and decomposition characteristics [24] [34]. These methods enable determination of hydration state and detection of thermal decomposition products [34]. Mass spectrometry coupled with thermal analysis provides molecular-level identification of decomposition products and impurities [34].

Chromatographic methods offer high-resolution separation and quantitative analysis of trace impurities [20] [25]. Ion chromatography enables determination of anionic impurities, while atomic absorption spectroscopy provides precise quantification of metallic contaminants [25]. High-performance liquid chromatography can separate and quantify organic impurities when present [20].

Elemental analysis techniques, including inductively coupled plasma spectroscopy, provide comprehensive determination of metallic impurities at parts-per-million levels [22] [25]. These methods are essential for producing analytical reagent grade ferric nitrate with specified purity levels [22]. Certificate of analysis documentation typically accompanies commercial ferric nitrate products, providing detailed compositional information and quality assurance data [25].

| Method | Purity Achieved (%) | Recovery Yield (%) | Key Advantage | Limitations |

|---|---|---|---|---|

| Recrystallization (Aqueous) | 90-95 | 29-70 | Simple procedure | Low yield |

| Recrystallization (Nitric Acid) | 95-99.5 | 90 | High recovery and purity | Requires concentrated acid |

| Combined Ferrous-Chloride Method | 95-98 | 30 | Removes specific impurities | Complex procedure |

| Spectroscopic Analysis | Analytical | N/A | Quantitative analysis | Equipment dependent |

| Thermal Analysis | Analytical | N/A | Thermal stability data | Sample consumption |

| Chromatographic Methods | Analytical | N/A | Trace impurity detection | Expensive equipment |

The implementation of quality control protocols encompasses multiple analytical checkpoints throughout the production process [21] [26]. Raw material specifications ensure that iron feedstock and nitric acid meet required purity standards [22]. In-process monitoring includes regular sampling and analysis of reaction intermediates to verify conversion efficiency and detect process deviations [21]. Final product testing involves comprehensive analysis of chemical composition, physical properties, and performance characteristics [26].

Ferric nitrate has emerged as a highly effective homogeneous catalyst in various oxidation reactions, demonstrating remarkable versatility in its catalytic applications. The homogeneous catalytic behavior of ferric nitrate is primarily attributed to its ability to function as both a Lewis acid and an oxidizing agent, enabling efficient substrate activation and electron transfer processes [1] [2].

In homogeneous catalytic systems, ferric nitrate operates through multiple mechanistic pathways depending on the reaction conditions and co-catalysts employed. The iron(III) center serves as a coordination site for substrate binding, while the nitrate anion participates in electron transfer processes and can generate reactive nitrogen oxide species under appropriate conditions [3] [4]. This dual functionality allows ferric nitrate to catalyze complex multi-step transformations with high selectivity and efficiency.

One of the most significant applications of ferric nitrate as a homogeneous catalyst is in the oxidation of alcohols to carbonyl compounds. The catalytic system comprising ferric nitrate and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) has demonstrated exceptional performance in aerobic alcohol oxidation reactions [2] [5]. In this system, ferric nitrate initiates a nitrogen oxide-based redox cycle that generates the catalytically active oxoammonium species (TEMPO+) from TEMPO, which then directly oxidizes the alcohol substrate [5]. This mechanism represents a "serial cooperativity" pathway, where the iron nitrate and TEMPO components work in sequence rather than in an integrated manner.

The efficiency of ferric nitrate as a homogeneous catalyst is further enhanced when combined with N-hydroxyphthalimide (NHPI) in aerobic oxidation reactions. The ferric nitrate/NHPI system has been shown to achieve high selectivity and yield in the oxidation of benzylic methylenes under mild conditions [3] [6]. Under these conditions, the reaction proceeds at 25°C with atmospheric oxygen pressure, demonstrating the exceptional catalytic activity of the ferric nitrate/NHPI combination. The mechanism involves the formation of phthalimide-N-oxyl (PINO) radicals, which abstract hydrogen atoms from the substrate, initiating the oxidation process.

Studies have revealed that ferric nitrate homogeneous catalysis often involves the participation of both the iron center and the nitrate anion in the catalytic cycle. Isotopic labeling experiments using ¹⁸O-labeled nitrate have provided evidence for the direct involvement of nitrate anions in the oxidation mechanism [3]. This finding challenges the conventional view that nitrate simply acts as a spectator anion and highlights the importance of considering the entire ferric nitrate complex in mechanistic investigations.

The homogeneous catalytic activity of ferric nitrate extends beyond simple oxidation reactions to more complex transformations. Recent investigations have demonstrated its utility in the synthesis of heterocyclic compounds, such as 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles [7]. In this application, ferric nitrate performs dual catalytic roles: mediating the nitration of alkynes to form α-nitroketones and subsequently activating nitriles for 1,3-dipolar cycloaddition reactions. This versatility underscores the multifaceted nature of ferric nitrate as a homogeneous catalyst.

Heterogeneous Catalysis Systems

The transition from homogeneous to heterogeneous catalysis represents a significant advancement in ferric nitrate catalytic applications, offering advantages in terms of catalyst separation, reusability, and process sustainability. Heterogeneous ferric nitrate catalysts have been developed through various immobilization strategies, including support on high-surface-area materials, incorporation into porous frameworks, and the formation of single-atom catalysts [8].

Iron-based heterogeneous catalysts derived from ferric nitrate precursors have shown exceptional performance in nitrogen reduction reactions. Single-atom iron catalysts, particularly those with iron-nitrogen coordination environments (Fe-N-C), have demonstrated remarkable activity in the electrochemical reduction of nitrate to ammonia. These catalysts achieve ammonia Faradaic efficiencies exceeding 90% with high selectivity, representing a significant improvement over traditional iron-based materials.

The preparation of heterogeneous ferric nitrate catalysts typically involves thermal treatment of ferric nitrate precursors in the presence of carbon supports or nitrogen-containing frameworks. During pyrolysis, the ferric nitrate decomposes to generate iron-containing species that become integrated into the support structure. This process can be precisely controlled to produce atomically dispersed iron sites with specific coordination environments, such as Fe-N₄ motifs that are particularly active for various catalytic applications [8].

Supported ferric nitrate catalysts have been extensively studied for their application in oxidation reactions. The immobilization of ferric nitrate on carbon supports creates catalysts with enhanced thermal stability and improved recyclability compared to their homogeneous counterparts. These heterogeneous systems maintain the intrinsic catalytic activity of ferric nitrate while providing the practical advantages of solid catalysts, including easy separation and reduced catalyst leaching.

The performance of heterogeneous ferric nitrate catalysts is strongly influenced by the nature of the support material and the preparation method. Nitrogen-doped carbon supports have proven particularly effective, as they provide coordination sites for iron atoms and contribute to the electronic properties of the active sites. The incorporation of heteroatoms, such as phosphorus, can further enhance the catalytic performance by modifying the electronic environment around the iron centers.

Metal-organic frameworks (MOFs) have emerged as promising platforms for heterogeneous ferric nitrate catalysts. Iron-based MOFs prepared using ferric nitrate precursors demonstrate excellent catalytic activity in various organic transformations. These materials combine the high surface area and tunable pore structure of MOFs with the catalytic properties of iron centers, resulting in highly efficient and selective catalysts for complex organic reactions.

The characterization of heterogeneous ferric nitrate catalysts requires advanced analytical techniques to understand the structure-activity relationships. X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) analysis have been instrumental in determining the coordination environment and electronic structure of iron sites in these materials [8]. These techniques have revealed the presence of isolated iron atoms coordinated to nitrogen atoms in a square-planar geometry, which is crucial for achieving high catalytic activity.

Aerobic Oxidation Processes

Aerobic oxidation processes catalyzed by ferric nitrate represent one of the most environmentally benign and economically attractive applications of this versatile catalyst. The ability to utilize molecular oxygen as the terminal oxidant eliminates the need for stoichiometric oxidizing agents, making these processes highly sustainable from both environmental and economic perspectives [3] [6].

The mechanism of ferric nitrate-catalyzed aerobic oxidation involves the activation of molecular oxygen through the generation of reactive intermediates that can efficiently oxidize organic substrates. In the presence of co-catalysts such as NHPI or TEMPO, ferric nitrate initiates radical chain reactions that propagate through the formation of nitrogen oxide species [3] [5]. These species facilitate the conversion of molecular oxygen into highly reactive oxidants capable of selective substrate oxidation.

The performance of ferric nitrate in aerobic oxidation processes is remarkable, with many systems achieving near-quantitative yields and excellent selectivity under mild reaction conditions. The ferric nitrate/NHPI system, for example, can oxidize benzylic methylenes to the corresponding carbonyl compounds with selectivity exceeding 95% at room temperature and atmospheric pressure [3] [6]. This level of performance is particularly impressive considering the mild reaction conditions employed, demonstrating the exceptional catalytic activity of the ferric nitrate/NHPI combination.

Temperature plays a crucial role in ferric nitrate-catalyzed aerobic oxidation processes. Most systems operate effectively at temperatures between 25°C and 80°C, with optimal performance typically observed at moderate temperatures that balance reaction rate and selectivity. The mild temperature requirements make these processes particularly attractive for industrial applications, as they reduce energy consumption and minimize the formation of unwanted side products.

The substrate scope of ferric nitrate-catalyzed aerobic oxidation is remarkably broad, encompassing primary and secondary alcohols, benzylic compounds, and various functionalized organic molecules. Primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids, depending on the reaction conditions and co-catalysts employed. Secondary alcohols are efficiently converted to the corresponding ketones with high selectivity, while benzylic alcohols undergo oxidation to produce benzaldehydes or benzyl esters.

Kinetic studies of ferric nitrate-catalyzed aerobic oxidation have revealed important mechanistic insights. The reaction typically follows first-order kinetics with respect to the substrate concentration, indicating that substrate activation is the rate-determining step [3]. The involvement of oxygen in the catalytic cycle has been confirmed through isotopic labeling experiments, which demonstrate the incorporation of oxygen atoms from molecular oxygen into the oxidation products.

The role of additives and co-catalysts in ferric nitrate-catalyzed aerobic oxidation cannot be overstated. Sodium chloride, for instance, has been shown to significantly enhance the catalytic activity of ferric nitrate/TEMPO systems, potentially through the formation of more reactive chlorinated intermediates. Similarly, the addition of organic acids or bases can modulate the reaction pathway and selectivity, providing additional control over the oxidation process.

Mechanistic Studies of Catalytic Pathways

Comprehensive mechanistic studies of ferric nitrate-catalyzed reactions have revealed the complex multi-step pathways that govern these transformations. The elucidation of these mechanisms has been achieved through a combination of experimental techniques, including isotopic labeling, kinetic analysis, spectroscopic monitoring, and computational modeling [4] [5].

The fundamental mechanism of ferric nitrate catalysis involves the coordination of substrates to the iron center, followed by electron transfer processes that activate both the substrate and the oxidant. In the case of alcohol oxidation, the mechanism typically begins with the formation of an iron-substrate complex, where the alcohol coordinates to the iron center through its oxygen atom [4]. This coordination activates the alcohol for subsequent oxidation steps.

Isotopic labeling studies have provided crucial insights into the mechanistic pathways of ferric nitrate catalysis. ¹⁸O-labeling experiments have demonstrated that oxygen atoms from both the nitrate anion and molecular oxygen can be incorporated into the oxidation products, indicating the participation of both species in the catalytic cycle [3]. These findings have challenged previous assumptions about the role of nitrate as a mere spectator anion and have highlighted its active involvement in the oxidation mechanism.

The formation of reactive nitrogen oxide species is a key mechanistic feature of ferric nitrate-catalyzed oxidation reactions. Under catalytic conditions, the nitrate anion can be reduced to generate nitrogen dioxide (NO₂) and nitric oxide (NO), which serve as crucial intermediates in the oxidation process [5]. These species can undergo further reactions with molecular oxygen to regenerate nitrate, completing the catalytic cycle and maintaining the oxidative capacity of the system.

Computational studies using density functional theory (DFT) have provided detailed insights into the electronic structure changes that occur during ferric nitrate-catalyzed reactions. These calculations have revealed the importance of the iron center's oxidation state and coordination environment in determining the catalytic activity [4]. The transition from Fe(III) to Fe(II) and back to Fe(III) during the catalytic cycle involves significant changes in the electronic structure that facilitate substrate activation and product formation.

The kinetic behavior of ferric nitrate-catalyzed reactions often exhibits autocatalytic characteristics, where the reaction rate increases as the reaction progresses. This behavior is attributed to the formation of reactive intermediates that can accelerate the overall transformation. The autocatalytic nature of these reactions has important implications for process optimization and scale-up considerations.

Spectroscopic monitoring of ferric nitrate-catalyzed reactions has revealed the presence of several key intermediates. UV-visible spectroscopy has been used to monitor the formation and consumption of colored iron complexes during the catalytic cycle. Additionally, in situ infrared spectroscopy has provided evidence for the formation of iron-nitrate complexes and their subsequent transformation during the catalytic process.

The pH dependence of ferric nitrate-catalyzed reactions has been extensively studied, revealing its critical role in determining the reaction mechanism and selectivity. Under acidic conditions, the protonation of intermediates can alter the reaction pathway, leading to different product distributions. The optimization of pH conditions is therefore essential for achieving maximum catalytic efficiency and selectivity.

Structure-Activity Relationships in Catalysis

The structure-activity relationships in ferric nitrate catalysis are fundamental to understanding how molecular and electronic structure features influence catalytic performance. These relationships provide essential insights for the rational design of improved catalytic systems and the optimization of reaction conditions [8].

The oxidation state of iron in ferric nitrate catalysts plays a crucial role in determining catalytic activity. Fe(III) centers are generally more electrophilic and better suited for substrate activation compared to Fe(II) centers, making them more effective for oxidation reactions. However, the ability of iron to cycle between different oxidation states during the catalytic process is equally important, as this redox flexibility enables the catalyst to facilitate electron transfer reactions efficiently.

The coordination environment of iron atoms in ferric nitrate catalysts significantly influences their catalytic properties. Single-atom iron catalysts with Fe-N₄ coordination environments have demonstrated exceptional activity in various catalytic applications, including nitrate reduction and oxygen evolution reactions. The nitrogen coordination provides optimal electronic properties for substrate activation while maintaining the stability of the iron center under reaction conditions.

The electronic structure of ferric nitrate catalysts is strongly influenced by the presence of heteroatoms in the coordination sphere. The incorporation of phosphorus atoms into Fe-N coordination environments has been shown to break the local charge symmetry of iron centers, leading to enhanced catalytic activity. This effect is attributed to the optimization of electron density distribution around the iron center, which facilitates substrate adsorption and activation.

The size and dispersion of iron species in heterogeneous ferric nitrate catalysts are critical factors that determine catalytic performance. Atomically dispersed iron sites typically exhibit higher turnover frequencies compared to iron nanoparticles or bulk iron materials. This enhanced activity is attributed to the maximized atom utilization efficiency and the unique electronic properties of isolated iron atoms.

The support material plays a crucial role in determining the structure-activity relationships of heterogeneous ferric nitrate catalysts. Nitrogen-doped carbon supports have proven particularly effective in stabilizing iron centers and providing optimal electronic environments for catalytic activity. The nitrogen content and distribution in the support material can be tuned to optimize the catalytic performance for specific applications.

The local environment around iron centers, including the presence of functional groups and defects in the support material, significantly influences catalytic activity. Defects in carbon supports can serve as anchoring sites for iron atoms and can modify the electronic properties of the active sites. The controlled introduction of defects through appropriate preparation methods can therefore be used to enhance catalytic performance.

The geometric structure of iron centers in ferric nitrate catalysts affects their ability to coordinate substrates and facilitate reactions. Distorted coordination geometries can create more reactive sites by introducing strain that enhances substrate binding and activation. The optimization of geometric parameters through careful catalyst design can lead to significant improvements in catalytic performance.

The interaction between iron centers and co-catalysts or additives represents another important structure-activity relationship. The formation of iron-TEMPO or iron-NHPI complexes can create synergistic effects that enhance catalytic activity beyond what would be expected from the individual components [5]. Understanding these interactions is crucial for the development of highly efficient catalytic systems.

Binary Catalyst Systems with Ferric Nitrate

Binary catalyst systems incorporating ferric nitrate have emerged as highly effective approaches for enhancing catalytic performance through synergistic effects between different active components. These systems combine the unique properties of ferric nitrate with complementary catalysts to achieve superior activity, selectivity, and stability compared to single-component catalysts [2] [5].

The ferric nitrate-TEMPO binary catalyst system represents one of the most extensively studied and successful examples of this approach. This combination achieves remarkable performance in aerobic alcohol oxidation reactions through a serial cooperativity mechanism [5]. The ferric nitrate component initiates a nitrogen oxide-based redox cycle that generates the catalytically active oxoammonium species (TEMPO+) from TEMPO, which then directly oxidizes the alcohol substrate. This mechanism results in high selectivity and excellent yields under mild reaction conditions.

The ferric nitrate-NHPI binary system has demonstrated exceptional performance in the oxidation of benzylic methylenes and other organic substrates [3] [6]. The synergistic interaction between ferric nitrate and NHPI creates a highly efficient radical chain mechanism that operates under mild conditions with atmospheric oxygen as the oxidant. The system achieves selectivity exceeding 95% and yields of 70-95% for various substrates, making it highly attractive for industrial applications.

The incorporation of halide salts, particularly sodium chloride, into ferric nitrate-TEMPO systems has been shown to significantly enhance catalytic performance. The chloride ions can participate in the catalytic cycle by forming reactive chlorinated intermediates that facilitate substrate oxidation. This three-component system (ferric nitrate/TEMPO/NaCl) achieves near-quantitative yields and excellent selectivity in alcohol oxidation reactions.

Iron-iron binary catalyst systems, where ferric nitrate is combined with other iron salts such as iron bromide, have shown promising results in alcohol oxidation reactions. The ferric nitrate-iron bromide system operates through a mechanism where ferric nitrate serves as the primary oxidant while iron bromide acts as a co-catalyst that enhances the rate of electron transfer processes. This combination has been shown to be particularly effective for the oxidation of secondary alcohols to ketones.

The ferric nitrate-bipyridine-TEMPO ternary system represents an advanced approach to binary catalyst design, where multiple components work together to achieve enhanced catalytic performance. The bipyridine ligand serves to stabilize the iron center and modulate its electronic properties, while TEMPO provides the oxidizing capability. This system has been shown to achieve excellent selectivity for the oxidation of primary alcohols to aldehydes or carboxylic acids, depending on the reaction conditions.

The optimization of component ratios in binary ferric nitrate catalyst systems is crucial for achieving maximum catalytic efficiency. Studies have shown that the optimal ratio of ferric nitrate to co-catalyst depends on the specific reaction and substrate being used. For example, the ferric nitrate-iron bromide system shows optimal performance when the ratio is 1:0.5, while other systems may require different ratios for maximum efficiency.

The stability and recyclability of binary ferric nitrate catalyst systems are important considerations for practical applications. Many of these systems demonstrate excellent stability under reaction conditions and can be recycled multiple times without significant loss of activity. The use of heterogeneous supports or immobilization strategies can further enhance the stability and recyclability of these binary systems.

Physical Description

PelletsLargeCrystals, Liquid

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 2250 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 2243 of 2250 companies with hazard statement code(s):;

H315 (94.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Associated Chemicals

Ferric nitrate hexahydrate;13476-08-9

Wikipedia

Ferric nitrate

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Nitric acid, iron(3+) salt (3:1): ACTIVE

Analytic Laboratory Methods

EPA Method 9200: Applicable to the analysis of ground water, drinking, surface, and saline waters, and domestic and industrial wastes. Modification can be made to remove or correct for turbidity, color, salinity, or dissolved organic compounds in the sample. The applicable range of concentration is 0.1 to 2 mg nitrate-nitrogen/l of sample. Twenty-seven analysts in fifteen laboratories analyzed natural-water samples containing increments (as nitrogen, nitrate) of 0.16, 0.19, 0.08, and 1.24 mg/l with the precision as the standard deviation of 0.092, 0.083, 0.245, and 0.214.

Method 418C: Reduction Method. This method uses commercially available cadmium granules treated with copper sulfate to form a copper coating. The nitrite produced is determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)-ethylenediamine to form a highly colored azo dye that is measured colorimetrically. The applicable range of this method is 0.01 to 1.0 mg nitrate-nitrogen/l. The method is especially recommended for nitrate levels below 0.1 mg nitrogen/l where other methods lack adequate sensitivity. /Nitrate/